molecular formula C18H12N2O5S B10881993 (1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

(1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B10881993
M. Wt: 368.4 g/mol
InChI Key: VTKIOHXNRQBAQX-UHFFFAOYSA-N
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Description

The compound "(1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate" (hereafter referred to as the target compound) is a structurally complex molecule combining two pharmacologically significant moieties:

  • 1,3-Dioxoisoindol-2-yl (phthalimide): Known for its role in anticonvulsant agents (e.g., thalidomide analogs) and as a precursor in coordination chemistry .

The molecular formula of the target compound is C24H16N2O5S (molecular weight: 444.46 g/mol) .

Properties

Molecular Formula

C18H12N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C18H12N2O5S/c21-15(9-26-18-19-13-7-3-4-8-14(13)25-18)24-10-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-8H,9-10H2

InChI Key

VTKIOHXNRQBAQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE typically involves the reaction of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl acetate with 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions or receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms[3][3].

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions[3][3].

Industry

In the industrial sector, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity[3][3].

Mechanism of Action

The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C24H16N2O5S 444.46 Phthalimide methyl ester + benzoxazole sulfanyl acetate Combines electron-deficient phthalimide with benzoxazole’s aromaticity; potential dual functionality in bioactivity
Methyl 2-(1,3-dioxoisoindol-2-yl)acetate () C11H9NO4 219.20 Phthalimide + methyl acetate Simpler structure; used as a synthetic intermediate
tert-Butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate () C13H15NO3S 289.33 Benzoxazole sulfanyl + tert-butyl ester Bulkier ester group may enhance lipophilicity; potential ligand in metal complexes
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid () C18H15NO4S 341.38 Propylsulfanyl linker + benzoic acid Longer alkyl chain increases solubility; carboxylic acid enables salt formation
Methyl 2-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate () C19H17NO6 367.34 Ether (propoxy) linker + methyl benzoate Ether linkage reduces steric hindrance compared to sulfanyl groups

Physicochemical Properties

  • Solubility : The tert-butyl ester () likely enhances lipophilicity compared to the target compound’s methyl ester. Conversely, the carboxylic acid in ’s analog improves water solubility.

Pharmacological Prospects

  • Anticonvulsant Activity : Structural similarity to ’s active compounds suggests the target compound could prolong seizure latency in models like pentylenetetrazole (PTZ)-induced convulsions.
  • Drug Design : The benzoxazole moiety’s planar structure may enhance π-π stacking with biological targets, while the phthalimide group provides a rigid scaffold for receptor binding .

Biological Activity

The compound (1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of:

  • Dioxoisoindole moiety : This part is known for various biological activities, including antimicrobial and anticancer properties.
  • Benzoxazole group : Associated with pharmacological effects such as anti-inflammatory and analgesic activities.
PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₄S
Molecular Weight325.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that compounds containing dioxoisoindole and benzoxazole moieties exhibit significant antimicrobial properties. In a study evaluating similar compounds, it was found that derivatives showed promising results against various bacterial strains.

  • Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition against species such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Preliminary tests indicated effectiveness against fungi like Candida albicans, suggesting potential for treating fungal infections.

Anticancer Potential

The dioxoisoindole structure is often linked to anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, which is crucial for cancer therapy.

Case Study Example

A recent study focused on the anticancer effects of similar isoindole derivatives demonstrated that they could significantly reduce cell viability in human breast cancer cells (MCF-7) by inducing oxidative stress and apoptosis pathways.

The proposed mechanism of action for the biological activity of (1,3-Dioxoisoindol-2-yl)methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leads to cellular damage and apoptosis in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeEffectiveness
AntibacterialEffective against S. aureus, E. coli
AntifungalEffective against C. albicans
AnticancerInduces apoptosis in MCF-7 cells

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